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molecular formula C11H13BrClNO B8593735 4-(2-Bromo-5-chloro-benzyl)-morpholine

4-(2-Bromo-5-chloro-benzyl)-morpholine

Cat. No. B8593735
M. Wt: 290.58 g/mol
InChI Key: UIPFOBMXCPTZOM-UHFFFAOYSA-N
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Patent
US07645760B2

Procedure details

A mixture of 0.50 g (1.76 mmol) 1-Bromo-2-bromomethyl-4-chloro-benzene, 0.17 g (1.94 mmol) morpholine and 0.29 ml (210 mmol) triethylamine in 20 ml DMF was stirred overnight at room temperature. 200 ml of ethylacetate was added and the solution was extracted with sodium bicarbonate, water and brine. 0.47 g (1.62 mmol, 92%) of the title compound were obtained as a viscous oil.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.17 g
Type
reactant
Reaction Step One
Quantity
0.29 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Yield
92%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][C:3]=1[CH2:9]Br.[NH:11]1[CH2:16][CH2:15][O:14][CH2:13][CH2:12]1.C(N(CC)CC)C.C(OC(=O)C)C>CN(C=O)C>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][C:3]=1[CH2:9][N:11]1[CH2:16][CH2:15][O:14][CH2:13][CH2:12]1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)Cl)CBr
Name
Quantity
0.17 g
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
0.29 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)OC(C)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with sodium bicarbonate, water and brine

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=C(CN2CCOCC2)C=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.62 mmol
AMOUNT: MASS 0.47 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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